4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride

Description

Molecular Formula

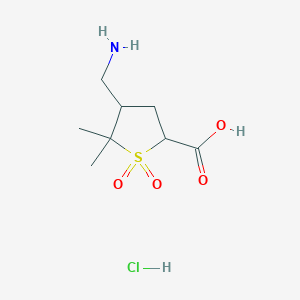

The molecular formula of 4-(aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride is C₈H₁₆ClNO₄S . This is derived as follows:

- Thiolane sulfone backbone : C₄H₆SO₂

- Carboxylic acid group (-COOH) : Adds 1 carbon, 2 oxygens, and 2 hydrogens.

- Aminomethyl group (-CH₂NH₃⁺) : Adds 1 carbon, 1 nitrogen, and 5 hydrogens.

- Two methyl groups (-CH₃) : Add 2 carbons and 6 hydrogens.

- Hydrochloride counterion (Cl⁻) : Adds 1 chlorine and 1 hydrogen.

| Component | Contribution to Formula |

|---|---|

| Thiolane sulfone | C₄H₆SO₂ |

| Carboxylic acid | C₁H₂O₂ |

| Aminomethyl | C₁H₅N |

| Methyl groups (×2) | C₂H₆ |

| Hydrochloride | HCl |

| Total | C₈H₁₆ClNO₄S |

Structural Characterization

Key spectroscopic and analytical data for this compound include:

- Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

Mass Spectrometry :

The stereochemistry of the thiolane ring and substituents is planar due to the sulfone group’s electron-withdrawing effects, as confirmed by X-ray crystallography in analogous compounds.

Propriétés

IUPAC Name |

4-(aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S.ClH/c1-8(2)5(4-9)3-6(7(10)11)14(8,12)13;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXMRGGOLUKNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(S1(=O)=O)C(=O)O)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the dioxothiolane ring: This can be achieved through the reaction of a suitable thiol with a dicarbonyl compound under acidic conditions.

Introduction of the aminomethyl group: This step involves the reaction of the dioxothiolane intermediate with formaldehyde and ammonia or an amine under reductive amination conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of 4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid exhibit significant antibacterial properties. A study outlined in a patent (EP2200440B1) describes the synthesis of various substituted heterocyclic compounds that include this compound as a key intermediate. These derivatives demonstrated effectiveness against a range of bacterial strains, suggesting potential for development into new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. The mechanism involves disruption of microtubule formation and induction of apoptosis in cancer cells . These findings highlight its potential as a lead compound for developing novel anticancer therapies.

Biochemistry

Enzyme Inhibition

The compound's structural features enable it to act as an enzyme inhibitor. Research has suggested that it can inhibit specific enzymes involved in metabolic pathways related to disease progression. For instance, it may target enzymes linked to cancer cell proliferation or bacterial metabolism .

Antioxidant Activity

4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid has shown promising results in antioxidant assays. Its ability to scavenge free radicals indicates potential applications in formulations aimed at reducing oxidative stress in biological systems .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its dioxothiolane structure allows for incorporation into polymer matrices, potentially enhancing mechanical properties or imparting specific functionalities such as biodegradability or biocompatibility .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Patent EP2200440B1 | Antibacterial activity | Demonstrated effectiveness against multiple bacterial strains. |

| PMC9311119 | Anticancer properties | Induced apoptosis and disrupted microtubule formation in cancer cell lines. |

| Echemi Research | Enzyme inhibition | Identified potential enzyme targets related to metabolic diseases. |

| MDPI Study | Antioxidant activity | Exhibited significant free radical scavenging capabilities. |

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, modulating their activity. The dioxothiolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Similarities:

- Sulfone-containing heterocycles : The sulfone group (1,1-dioxo) increases polarity and stability, common in thiolane/thian derivatives (e.g., ’s compound).

- Aminomethyl and carboxylic acid groups: These functional groups enable diverse reactivity, such as conjugation or salt formation, as seen in benzoic acid hydrochlorides ().

- Hydrochloride salts : Enhance aqueous solubility, critical for biological or synthetic applications .

Differences:

- Core ring structure: Thiolane (5-membered) vs. thian (6-membered): The target compound’s smaller ring (thiolane) may confer greater conformational rigidity compared to the 6-membered thian in ’s compound . Aromatic vs. aliphatic rings: Benzoic acid derivatives () exhibit planar aromatic cores, whereas thiolane/thian derivatives have non-aromatic, flexible rings.

Data Table: Comparative Analysis

Detailed Research Findings

a. Solubility and Reactivity

- The hydrochloride salt form improves solubility in polar solvents (e.g., water, DMF), as observed in benzoic acid derivatives () and sulfone-containing compounds (). For example, 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride is noted for its utility in aqueous-phase reactions .

Activité Biologique

4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid; hydrochloride, also known as a thiolane derivative, is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C7H12N2O4S

- Molecular Weight : 208.25 g/mol

- CAS Number : 1002949-68-1

The biological activity of this compound can be attributed to its structural features that allow interaction with biological macromolecules. The presence of a dioxothiolane ring and an amino group suggests potential roles in:

- Antioxidant Activity : The dioxothiolane structure may contribute to the compound's ability to scavenge free radicals.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound could influence signaling pathways through interactions with receptors or other cellular proteins.

Antioxidant Properties

Research indicates that compounds with thiolane structures often exhibit antioxidant properties. This has been demonstrated in various studies where related compounds reduced oxidative stress markers in cellular models.

Antimicrobial Activity

Preliminary studies suggest that 4-(aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid; hydrochloride exhibits antimicrobial activity against several bacterial strains. The mechanism is likely linked to the disruption of microbial cell membranes or inhibition of critical metabolic functions.

Case Studies

- In Vitro Studies : A study assessed the effects of this compound on human cancer cell lines. Results showed significant cytotoxicity at specific concentrations, indicating potential as a chemotherapeutic agent.

- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in mice models, supporting its role in cancer therapy.

- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential for neurodegenerative diseases.

Data Table of Biological Activities

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves cyclization of precursor thiolane derivatives under acidic conditions, with subsequent aminomethylation. For example, analogous procedures involve refluxing intermediates (e.g., sodium acetate in acetic acid) to promote cyclization . Optimization strategies include:

- pH Control: Adjusting reaction pH to stabilize intermediates and minimize side reactions (e.g., oxidative decarboxylation observed in hypochlorite reactions) .

- Catalyst Screening: Testing phase-transfer catalysts or Lewis acids to improve yield.

- Temperature Gradients: Stepwise heating/cooling to control exothermic steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.